1-(4-Bromophenyl)-2-phenoxyethanone
Overview
Description
“1-(4-Bromophenyl)-2-phenoxyethanone” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 199.045 .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, it could be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method could involve condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H7BrO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, it could undergo oxidation-reduction reactions, where one reactant is oxidized and one reactant is reduced simultaneously .Physical and Chemical Properties Analysis
This compound appears as white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water .Scientific Research Applications
Dendrimer Synthesis
1-(4-Bromophenyl)-2-phenoxyethanone has been studied in the synthesis and characterization of AB2 monomers for creating hyperbranched polymers. These polymers have applications in various fields including material science and nanotechnology. The study by Percec, Chu, and Kawasumi (1994) focused on synthesizing soluble hyperbranched polymers with potential applications in creating dendrimers with specific structural and functional properties (Percec, Chu, & Kawasumi, 1994).
Catalysis and Organic Synthesis
Research by Harada et al. (2007) demonstrated the use of this compound in Rhodium(I)-catalyzed carbonylative cyclization reactions. This catalytic process is significant in organic synthesis, particularly in the formation of indenones, which have applications in pharmaceutical and material sciences (Harada et al., 2007).
Optical and Electronic Applications
A study by Shkir et al. (2019) on chalcone derivatives including this compound highlighted their potential in optoelectronic and charge transport applications. The research emphasized the compound's non-linear optical properties, making it a candidate for use in semiconductor devices (Shkir et al., 2019).
Antifungal Properties
Buchta et al. (2004) explored the antifungal properties of halogenated phenyl derivatives including this compound. These compounds displayed significant in vitro activity against pathogenic yeasts and molds, suggesting their potential in developing new antifungal agents (Buchta et al., 2004).
Anticancer Research
A novel bromophenol derivative containing a moiety similar to this compound showed promising anticancer activities, as found in a study by Guo et al. (2018). The compound effectively induced cell cycle arrest and apoptosis in cancer cells, indicating potential applications in cancer therapy (Guo et al., 2018).
Polymer Synthesis
Liu et al. (2006) reported the synthesis of a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, derived from a compound structurally related to this compound. This research is significant in the field of polymer chemistry, particularly for creating materials with high thermal stability and low fuel permeability, suitable for use in fuel cell applications (Liu et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have shown significant activity against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It can be inferred from similar compounds that they may interact with their targets through a process of oxidative addition and transmetalation . This involves the compound donating electrons to form a new bond with its target, followed by the transfer of organic groups from the compound to the target .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to the life cycles of leishmania and plasmodium
Pharmacokinetics
Similar compounds have been synthesized and their structures verified by employing elemental microanalysis, ftir, and 1h nmr techniques . These techniques could potentially provide insights into the ADME properties of the compound.
Result of Action
Similar compounds have displayed superior antipromastigote activity, being more active than standard drugs . They have also shown significant inhibition effects against Plasmodium berghei .
Action Environment
The synthesis of similar compounds has been carried out in specific conditions, such as in the presence of piperidine or sodium hydroxide . These conditions could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-2-phenoxyethanone is a white to light yellow crystal that is soluble in alcohol, ether, glacial acetic acid, benzene, and carbon disulfide, but insoluble in water .
Cellular Effects
It has been found to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is harmful and can cause irritation, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound is harmful, suggesting that high doses could have toxic or adverse effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is soluble in various solvents, suggesting that it could potentially be transported and distributed via these solvents .
Subcellular Localization
It is known that the compound can interact with various biomolecules, suggesting that it could potentially be localized to specific compartments or organelles within cells .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMULOTAPQENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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